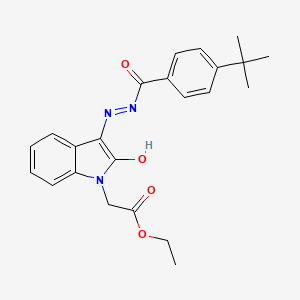![molecular formula C25H31N5O4S2 B12039894 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12039894.png)
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the morpholinyl and thiazolidinylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials, catalysts, or other products that benefit from its unique chemical properties
Mécanisme D'action
The mechanism of action of 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-((E)-{[(E)-3-(4-morpholinyl)propyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- 2-Methyl-2-propanyl 4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)-1-piperidinecarboxylate
- 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
Uniqueness
What sets 9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a diverse array of molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C25H31N5O4S2 |
|---|---|
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N5O4S2/c1-17-5-2-9-29-22(17)27-21(26-7-4-8-28-10-13-33-14-11-28)19(23(29)31)15-20-24(32)30(25(35)36-20)16-18-6-3-12-34-18/h2,5,9,15,18,26H,3-4,6-8,10-14,16H2,1H3/b20-15- |
Clé InChI |
UHMBNESBNUXARF-HKWRFOASSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5 |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)




![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)
![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)




![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)
